molecular formula C10H7FN2O2 B11899004 5-Fluoro-2-methyl-8-nitroquinoline

5-Fluoro-2-methyl-8-nitroquinoline

Cat. No.: B11899004
M. Wt: 206.17 g/mol
InChI Key: UCCVDVYXBPROQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methyl-8-nitroquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-based heterocyclic aromatic compounds that have significant applications in medicinal and industrial chemistry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

The synthesis of 5-Fluoro-2-methyl-8-nitroquinoline involves several methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method is the nucleophilic substitution of fluorine atoms. Industrial production methods often utilize eco-friendly and safe reusable catalysts, such as microwave and ultraviolet irradiation-promoted synthesis .

Chemical Reactions Analysis

5-Fluoro-2-methyl-8-nitroquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

5-Fluoro-2-methyl-8-nitroquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-8-nitroquinoline involves its interaction with various molecular targets and pathways. The fluorine atom enhances its ability to inhibit enzymes, making it effective against bacterial and viral infections. The compound’s structure allows it to interfere with DNA synthesis, leading to the rapid death of microbial cells .

Comparison with Similar Compounds

5-Fluoro-2-methyl-8-nitroquinoline can be compared with other fluorinated quinolines, such as:

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

These compounds share similar properties but differ in their specific biological activities and applications. The unique combination of fluorine, methyl, and nitro groups in this compound provides it with distinct characteristics, making it a valuable compound in various fields .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

5-fluoro-2-methyl-8-nitroquinoline

InChI

InChI=1S/C10H7FN2O2/c1-6-2-3-7-8(11)4-5-9(13(14)15)10(7)12-6/h2-5H,1H3

InChI Key

UCCVDVYXBPROQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.